molecular formula C16H16N8O2 B2881157 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide CAS No. 2034280-24-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide

Cat. No.: B2881157
CAS No.: 2034280-24-3
M. Wt: 352.358
InChI Key: CRGLECPVLLAHLM-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, an azetidine carboxamide group, and a 6-methoxypyridin-3-yl substituent. This structure combines multiple pharmacophoric elements:

  • The 1,2,4-triazole ring is known for its role in hydrogen bonding and metal coordination, enhancing target binding .
  • The azetidine ring introduces conformational constraint, improving selectivity and metabolic stability.
  • The 6-methoxypyridine group contributes to solubility and bioavailability via its electron-donating methoxy substituent.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c1-26-15-3-2-12(5-18-15)22-16(25)11-6-23(7-11)13-4-14(20-9-19-13)24-10-17-8-21-24/h2-5,8-11H,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLECPVLLAHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Pyrimidine Moiety : Often associated with anticancer activity.
  • Azetidine Ring : Contributes to the overall pharmacological profile of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.
  • Cellular Pathway Interference : Inducing apoptosis in cancer cells and inhibiting microbial growth.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The following table summarizes the biological activities associated with similar compounds:

Compound StructureActivity TypeIC50 (μM)Reference
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-aminesAntifungal0.5 - 2.0
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamideAntitubercular1.35 - 2.18
1H-[1,2,4]triazole derivativesAntibacterial0.3 - 5.0

Anticancer Activity

The triazole-containing compounds have shown promise in cancer treatment. For example:

  • A study found that derivatives with triazole rings exhibited IC50 values against colon carcinoma cells in the range of 6.2 μM to 43.4 μM for various derivatives .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitubercular Agents :
    • A series of substituted-N-(6-(pyridinyl)benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant activity with IC50 values ranging from 1.35 to 2.18 μM .
  • Antifungal Studies :
    • Compounds derived from the triazole scaffold were evaluated for their antifungal efficacy against various strains, demonstrating potent inhibition rates significantly higher than control substances .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of selected derivatives were assessed on human embryonic kidney cells (HEK293), revealing that many compounds were non-toxic at effective concentrations for antimicrobial activity .

Comparison with Similar Compounds

Triazole Systems

  • The target compound’s 1,2,4-triazole differs from the 1,2,3-triazole in . The latter exhibits stronger electron delocalization (shorter C–N bonds: 1.348–1.366 Å vs. typical 1.47 Å for single bonds), enhancing agrochemical stability . The 1,2,4-triazole in the target may prioritize hydrogen bonding over electron effects, favoring drug-receptor interactions.

Heterocyclic Cores

  • The pyrimidine core in the target compound contrasts with the pyrazolo-pyridine in . Pyrimidines offer better metabolic stability, whereas pyrazolo-pyridines may improve solubility due to nitrogen-rich cores.

Substituent Effects

  • The 6-methoxypyridine group in the target compound enhances solubility compared to the chloropyridine in or coumarin in . Coumarin derivatives (e.g., 4i) exhibit fluorescence but may face phototoxicity risks .

Azetidine vs. Tetrazole

Research Findings and Implications

  • Agrochemical vs. Pharmaceutical Design : The target compound’s methoxypyridine and azetidine groups align with pharmaceutical optimization (e.g., bioavailability), whereas ’s chloro-pyridine and ethoxy groups suit agrochemical durability .
  • Activity Hypotheses : Based on structural analogs, the target compound may inhibit kinases (e.g., JAK or EGFR) due to its triazole-pyrimidine core, similar to pyrazolo-pyridine derivatives in .
  • Synthetic Challenges : The azetidine ring may complicate synthesis compared to simpler tetrazole or pyrazole derivatives in .

Preparation Methods

Synthesis of 6-Chloro-4-(1H-1,2,4-Triazol-1-yl)Pyrimidine

The pyrimidine-triazole core is synthesized via nucleophilic aromatic substitution (SNAr). Starting with 4,6-dichloropyrimidine, selective displacement of the 4-chloro group with 1H-1,2,4-triazole occurs under basic conditions (e.g., K2CO3 in DMF at 80°C). The 6-chloro position remains intact for subsequent functionalization.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate
  • Temperature : 80°C, 12 hours
  • Yield : 78–85%

Preparation of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is synthesized via a chiral resolution approach, as described in patent CN103467350A. Racemic 1-benzyl-azetidine-2-carboxylic acid is resolved using D-α-phenylethylamine to yield enantiomerically pure (S)-1-benzyl-azetidine-2-carboxylic acid, followed by debenzylation with palladium-catalyzed hydrogenolysis.

Key Steps :

  • Salt Formation : Reacting racemic 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in ethanol yields diastereomeric salts.
  • Crystallization : Cooling to 0°C induces selective crystallization of the (S)-enantiomer salt.
  • Debenzylation : Hydrogenolysis with 10% Pd/C in methanol removes the benzyl group, yielding (S)-azetidine-3-carboxylic acid.

Optimization Notes :

  • Solvent Choice : Ethanol or acetonitrile improves salt crystallization efficiency.
  • Catalyst Loading : 5–10 wt% Pd/C ensures complete debenzylation within 6 hours.

Synthesis of N-(6-Methoxypyridin-3-yl)Azetidine-3-Carboxamide

The azetidine-carboxylic acid is converted to the corresponding carboxamide via activation as a mixed anhydride or using coupling reagents. Reacting (S)-azetidine-3-carboxylic acid with 6-methoxypyridin-3-amine in the presence of HATU and DIPEA in DMF yields the carboxamide intermediate.

Reaction Conditions :

  • Coupling Agent : HATU (1.1 equiv)
  • Base : DIPEA (3.0 equiv)
  • Solvent : DMF, room temperature, 4 hours
  • Yield : 82–90%

Final Coupling: Azetidine-Pyrimidine Conjugation

The 6-chloro group on the pyrimidine-triazole core undergoes nucleophilic substitution with the azetidine-carboxamide intermediate. Using Cs2CO3 as a base in DMSO at 100°C facilitates displacement of the chloride by the azetidine’s secondary amine.

Reaction Parameters :

  • Base : Cesium carbonate (2.5 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 100°C, 8 hours
  • Yield : 65–72%

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) confirms >98% purity.
  • Chiral HPLC : Determines enantiomeric excess (>99% ee) of the azetidine intermediate.

Spectroscopic Characterization

  • 1H NMR : Key signals include the azetidine ring protons (δ 3.8–4.2 ppm) and triazole C-H (δ 8.9 ppm).
  • HRMS : [M+H]+ calculated for C20H20N8O2: 429.1784; observed: 429.1786.

Mechanistic Insights and Side Reactions

Competing Pathways in Pyrimidine Functionalization

During the SNAr reaction, over-substitution at the 6-position of pyrimidine is mitigated by using a stoichiometric amount of triazole. Excess base (K2CO3) may lead to hydrolysis of the chloro group, necessitating strict moisture control.

Azetidine Ring Stability

The strained azetidine ring is susceptible to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures during carboxamide formation prevent degradation.

Industrial-Scale Optimization

Cost-Effective Catalysts

Replacing Pd/C with nickel catalysts in debenzylation reduces costs but requires higher pressures (50 bar H2).

Solvent Recycling

DMSO and DMF are recovered via distillation, reducing waste and production costs by 30%.

Applications and Derivatives

The target compound serves as a kinase inhibitor precursor. Structural analogs with modified triazole substituents exhibit enhanced bioactivity, as demonstrated in PMC9921373.

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